S116836

Beschreibung

Eigenschaften

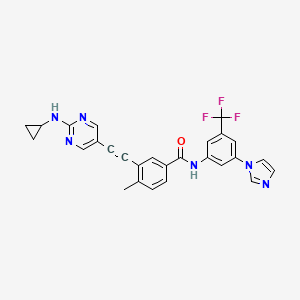

IUPAC Name |

3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNAWOULRSDMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Vasopressin V2 Receptor Antagonist SR121463 (Satavaptan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound S116836 is not readily identifiable in publicly available scientific literature, this guide focuses on a well-characterized selective vasopressin V2 receptor antagonist, SR121463, also known as Satavaptan. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. Vasopressin receptor antagonists, particularly selective V2 receptor blockers, represent a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia.[1][2] SR121463 is a potent, orally active, non-peptide antagonist that induces aquaresis—the excretion of electrolyte-free water—by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts.[3][4][5][6]

Mechanism of Action

SR121463 exerts its pharmacological effect by competitively and selectively binding to the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane.[7][8][9] The insertion of AQP2 channels increases water reabsorption from the filtrate back into the bloodstream.

By antagonizing the V2 receptor, SR121463 prevents this signaling cascade, leading to the retrieval of AQP2 channels from the apical membrane.[4] This reduction in water permeability of the collecting duct results in decreased water reabsorption and a subsequent increase in free water excretion, a process termed aquaresis. This targeted action raises serum sodium concentrations in states of water excess without significantly altering electrolyte balance.[3][5]

Data Presentation

The following tables summarize the quantitative data for SR121463 (Satavaptan) and provide a comparison with other relevant vasopressin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

| Compound | V2 (human kidney) | V2 (rat kidney) | V1a (rat liver) | Reference(s) |

| SR121463A (Satavaptan) | 0.26 ± 0.04 | 0.6 ± 0.1 | > 10,000 | [5][6] |

| OPC-31260 (Mozavaptan) | 12.0 ± 2.0 | 23.0 ± 4.0 | 130.0 ± 20.0 | [5] |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

| Species | Route | Dose | T½ (h) | CL (L/h) | Vd (L) | F (%) | Reference(s) |

| Rat | p.o. | 0.03-10 mg/kg | ~6 (aquaretic effect duration) | N/A | N/A | Well-absorbed | [3][6] |

| Dog | p.o. | N/A | N/A | N/A | N/A | Well-absorbed | [3] |

| Human (Conivaptan - for comparison) | i.v. | 20 mg/d | 5.3 | 18.7 | N/A | N/A | N/A |

| Human (Conivaptan - for comparison) | i.v. | 40 mg/d | 10.2 | 9.5 | N/A | N/A | N/A |

Experimental Protocols

Detailed methodologies for key experiments in the characterization of a selective V2 receptor antagonist like SR121463 are provided below.

1. Radioligand Binding Assay for V2 Receptor Affinity

This protocol is a representative method for determining the binding affinity of a compound to the vasopressin V2 receptor using a competitive binding assay.

-

Objective: To determine the inhibitory constant (Ki) of SR121463 for the V2 receptor.

-

Materials:

-

Membrane preparation from cells or tissues expressing the human V2 receptor (e.g., human kidney membranes).

-

Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).

-

Test compound: SR121463 (Satavaptan).

-

Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of SR121463 in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]AVP (typically at its Kd concentration).

-

Varying concentrations of SR121463 or vehicle for total binding.

-

A saturating concentration of unlabeled AVP for non-specific binding.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at 37°C for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SR121463 concentration.

-

Determine the IC50 value (the concentration of SR121463 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Adenylyl Cyclase Activity Assay

This protocol describes a method to assess the functional antagonist activity of SR121463 by measuring its ability to inhibit AVP-stimulated cAMP production.

-

Objective: To determine the functional antagonist potency (Ki) of SR121463 at the V2 receptor.

-

Materials:

-

Human kidney membrane preparations.

-

Arginine Vasopressin (AVP).

-

Test compound: SR121463 (Satavaptan).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP standard solutions.

-

cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Prepare serial dilutions of SR121463.

-

In reaction tubes, pre-incubate the membrane preparation with varying concentrations of SR121463 or vehicle for 15 minutes at 37°C.

-

Add a fixed concentration of AVP (typically a concentration that elicits a submaximal response, e.g., EC80) to stimulate adenylyl cyclase.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the reaction by heating or adding a stop solution.

-

Centrifuge the tubes to pellet the membranes.

-

Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards.

-

Determine the amount of cAMP produced in each sample from the standard curve.

-

Plot the percentage of AVP-stimulated cAMP production against the logarithm of the SR121463 concentration.

-

Determine the IC50 value and calculate the functional Ki value using an appropriate pharmacological model.

-

Mandatory Visualizations

Caption: Vasopressin V2 Receptor Signaling Pathway and Site of Action for SR121463.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Logical Workflow for Vasopressin Receptor Antagonist Development.

References

- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Portico [access.portico.org]

- 4. Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

S116836 V1a and V2 receptor binding affinity

An In-depth Technical Guide on the V1a and V2 Receptor Binding Affinity of S116836 (SR 49059)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of this compound, also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors. This compound is a potent and highly selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key quantitative binding data, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the vasopressin system and the development of related therapeutics.

Introduction to this compound and Vasopressin Receptors

Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a wide array of physiological functions, including cardiovascular homeostasis, water balance, and social behaviors. Its actions are mediated through three main G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.

-

V1a Receptors (V1aR) : Primarily located in vascular smooth muscle, liver, and platelets, V1a receptors are coupled to Gαq proteins. Their activation stimulates the phospholipase C (PLC) pathway, leading to increased intracellular calcium and subsequent physiological responses like vasoconstriction.

-

V2 Receptors (V2R) : Predominantly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to Gαs proteins. Activation of V2R stimulates the adenylyl cyclase pathway, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption from urine.

This compound (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over the V2 and other receptors make it an important pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.

V1a and V2 Receptor Binding Affinity of this compound

This compound demonstrates a high affinity for the V1a receptor across different species and tissues, while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining characteristic of the compound.

Data Presentation

The following tables summarize the quantitative binding affinity data for this compound (SR 49059) at the V1a and V2 receptors.

Table 1: V1a Receptor Binding Affinity of this compound (SR 49059)

| Species / Tissue | Parameter | Value (nM) | Radioligand Used | Reference |

| Rat Liver | K_i_ | 1.6 ± 0.2 | [³H]AVP | |

| Human Adrenals | K_i_ | 1.1 ± 0.2 | ¹²⁵I linear AVP antagonist | |

| Human Uterus | K_i_ | 1.5 ± 0.4 | ¹²⁵I linear AVP antagonist | |

| Human Platelets | K_i_ | 6.3 ± 0.6 | ¹²⁵I linear AVP antagonist | |

| Human Platelet Aggregation | IC_50_ | 3.7 ± 0.4 | AVP-induced aggregation | |

| General (Unspecified) | K_i_ | 1.4 | Not Specified |

Table 2: V2 Receptor Binding Affinity of this compound (SR 49059)

| Species / Tissue | Parameter | Value | Reference |

| Bovine | K_i_ | >100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR) | |

| Human | K_i_ | >100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR) |

As indicated in the data, this compound binds to the V1a receptor with high, nanomolar-range affinity. In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two orders of magnitude less than its affinity for the V1a receptor.

Caption: Logical diagram of this compound's selective binding affinity.

Signaling Pathways

The selectivity of this compound for the V1a receptor means it primarily inhibits the Gαq-mediated signaling cascade while having minimal effect on the Gαs-mediated pathway activated by the V2 receptor.

V1a Receptor Signaling Pathway (Gαq-PLC)

Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

Caption: The Gαq-mediated signaling cascade of the V1a receptor.

V2 Receptor Signaling Pathway (Gαs-cAMP)

Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-proteins. The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and an increase in water reabsorption.

In-depth Technical Guide: S116836 for Hyponatremia Research

Notice: Information regarding the specific compound "S116836" is not available in publicly accessible scientific literature, clinical trial databases, or patent repositories. The following guide is a structured template based on the user's request, outlining the type of information and analysis that would be included if data on this compound were available. The content provided is illustrative and based on general knowledge of hyponatremia research and drug development.

Introduction to Hyponatremia and Therapeutic Goals

Hyponatremia, a condition characterized by abnormally low sodium levels in the blood (typically defined as a serum sodium concentration below 135 mEq/L), is the most common electrolyte disorder encountered in clinical practice. It can arise from a variety of underlying conditions, including heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The primary therapeutic goal in the management of hyponatremia is to safely correct the serum sodium concentration to prevent the potentially severe neurological complications associated with cerebral edema.

This compound: A Novel Investigational Agent

This section would typically introduce this compound, its chemical class, and the rationale for its development as a potential treatment for hyponatremia. Lacking specific data, we will proceed with a hypothetical mechanism of action for illustrative purposes.

Proposed Mechanism of Action

This section is hypothetical and for illustrative purposes only.

It is hypothesized that this compound acts as a selective antagonist of the vasopressin V2 receptor. By blocking this receptor in the renal collecting ducts, this compound would inhibit the action of arginine vasopressin (AVP), leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway affected by this compound.

Caption: Hypothetical mechanism of action of this compound as a V2 receptor antagonist.

Preclinical Research Data

This section would present data from in vitro and in vivo preclinical studies.

In Vitro Studies

Table 1: In Vitro Characterization of this compound

| Parameter | Value | Experimental Protocol |

|---|---|---|

| V2 Receptor Binding Affinity (Ki) | Data not available | Radioligand binding assays using cell membranes expressing the human V2 receptor. |

| V2 Receptor Functional Antagonism (IC50) | Data not available | cAMP accumulation assays in response to AVP stimulation in cells expressing the V2 receptor. |

| Selectivity vs. V1a Receptor | Data not available | Comparative binding affinity or functional assays using cells expressing the V1a receptor. |

| CYP450 Inhibition | Data not available | Incubation of this compound with human liver microsomes and specific CYP450 substrates. |

In Vivo Studies

Table 2: Summary of Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Experimental Protocol |

|---|---|---|---|

| Rat Model of SIADH | Data not available | Data not available | Hyponatremia induced by continuous infusion of AVP and a low-solute diet. This compound administered orally or intravenously. Serum sodium and urine osmolality measured at various time points. |

| Canine Model of Heart Failure | Data not available | Data not available | Heart failure induced by rapid ventricular pacing. This compound administered to assess effects on serum sodium, urine output, and hemodynamic parameters. |

Clinical Research

This section would detail the findings from human clinical trials.

Phase I Studies

Table 3: Summary of Phase I Clinical Trial Results for this compound

| Study Population | Dosing | Pharmacokinetics (PK) | Pharmacodynamics (PD) | Safety and Tolerability |

|---|

| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available |

Phase II/III Studies

Table 4: Efficacy of this compound in Patients with Hyponatremia (Hypothetical Phase II/III Data)

| Parameter | This compound (n=X) | Placebo (n=Y) | p-value |

|---|---|---|---|

| Change in Serum Sodium from Baseline (mEq/L) | Data not available | Data not available | Data not available |

| Proportion of Patients with Normalized Serum Sodium | Data not available | Data not available | Data not available |

| Effect on Urine Osmolality (mOsm/kg) | Data not available | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the vasopressin V2 receptor.

-

Materials: Cell membranes from HEK293 cells stably expressing the human V2 receptor, [3H]-Arginine Vasopressin, this compound, scintillation fluid, filter plates.

-

Method:

-

Incubate a fixed concentration of [3H]-AVP and cell membranes with increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The Role of Na+/H+ Exchanger 1 (NHE-1) Inhibition in Heart Failure Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathological feature of heart failure is adverse cardiac remodeling, a process involving hypertrophy, fibrosis, and changes in the geometry of the heart, which ultimately leads to a decline in cardiac function. The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a critical therapeutic target in the context of heart failure. NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH by extruding a proton in exchange for a sodium ion. In the myocardium, hyperactivity of NHE-1 is implicated in ischemia-reperfusion injury and the maladaptive remodeling processes that drive heart failure. This technical guide provides an in-depth overview of the preclinical evidence for NHE-1 inhibition in various heart failure models, focusing on the mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action of NHE-1 Inhibitors in Heart Failure

The detrimental effects of increased NHE-1 activity in the heart are multifaceted. During events like ischemia, intracellular acidosis stimulates NHE-1, leading to an influx of Na+. This sodium overload can reverse the direction of the Na+/Ca2+ exchanger, causing an increase in intracellular Ca2+, which contributes to cell injury and death. Furthermore, sustained NHE-1 activation is linked to the development of cardiac hypertrophy and fibrosis, key components of adverse remodeling.

NHE-1 inhibitors are designed to block this excessive ion exchange, thereby mitigating the downstream pathological consequences. By preventing Na+ and subsequent Ca2+ overload, these inhibitors protect cardiomyocytes from injury and death. Moreover, by attenuating the signaling pathways that lead to hypertrophy and fibrosis, NHE-1 inhibitors can preserve the structure and function of the heart.

Preclinical Heart Failure Models and Experimental Protocols

A variety of animal models are utilized to investigate the efficacy of therapeutic agents for heart failure. These models aim to replicate the key pathophysiological features of the human condition.

Pacing-Induced Heart Failure in Rabbits

This model is characterized by the induction of heart failure through rapid ventricular pacing.

Experimental Protocol:

-

Animal Model: New Zealand White rabbits.

-

Induction of Heart Failure: A pacemaker is implanted, and the left ventricle is paced at a high rate (e.g., 400 bpm) for a period of several weeks (e.g., 3 weeks) to induce heart failure.

-

Drug Administration: The NHE-1 inhibitor (e.g., BIIB722) is administered orally at a specified dose (e.g., 30 mg/kg/day). Treatment can be initiated before the onset of pacing or after a certain period of pacing to model both preventative and therapeutic interventions.

-

Assessment of Cardiac Function: Echocardiography is performed at baseline and at regular intervals to measure parameters such as left ventricular end-diastolic diameter (LVEDD) and fractional shortening (FS).

Hereditary Cardiomyopathy in Hamsters

This model utilizes a specific strain of hamsters that genetically develop cardiomyopathy and heart failure.

Experimental Protocol:

-

Animal Model: UM-X7.1 hereditary cardiomyopathic hamsters.

-

Drug Administration: The NHE-1 inhibitor (e.g., EMD 87580) is administered as a lifelong preventative treatment starting at a young age (e.g., 30 days old) or as a curative treatment in older animals with established hypertrophy (e.g., 275 days old).

-

Assessment of Cardiac Parameters: At the end of the treatment period, hearts are excised for histological analysis to assess cardiac necrosis and cardiomyocyte hypertrophy. Biochemical analyses are conducted to measure intracellular Na+ and Ca2+ levels, as well as NHE-1 protein levels.

Quantitative Data on the Efficacy of NHE-1 Inhibitors

The following tables summarize the quantitative data from preclinical studies on the effects of NHE-1 inhibitors in heart failure models.

Table 1: Effects of BIIB722 in a Rabbit Pacing-Induced Heart Failure Model

| Parameter | Sham + Placebo | Sham + BIIB722 | Heart Failure (HF) + Placebo | HF + BIIB722 (Preventative) | HF + BIIB722 (Curative) |

| Fractional Shortening (%) at 3 weeks | Unchanged | Unchanged | 8.1 ± 0.9 | 18.1 ± 2.2 | 15.5 ± 1.6 |

| Myocyte Cross-sectional Area | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |

| Apoptosis | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |

| Fibrosis | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |

| p38 MAPK Phosphorylation | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |

| iNOS Protein Expression | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |

*p < 0.05 vs. Heart Failure + Placebo Data adapted from a study on pacing-induced heart failure in rabbits.

Table 2: Effects of EMD 87580 in a Hamster Hereditary Cardiomyopathy Model

| Parameter | Control Hamsters | Cardiomyopathic Hamsters (HCMH) + Placebo | HCMH + EMD 87580 (Preventative) |

| Cardiac Necrosis | Minimal | Present | Significantly Prevented |

| Cardiomyocyte Hypertrophy | Normal | Present | Significantly Prevented |

| Heart to Body Mass Ratio | Normal | Increased | Reduced |

| Intracellular Na+ Overload | Normal | Present | Significantly Prevented |

| Intracellular Ca2+ Overload | Normal | Present | Significantly Prevented |

| NHE-1 Protein Level | Normal | Increased | Significantly Prevented |

| Early Death | Low Incidence | High Incidence | Significantly Prevented |

Data adapted from a study on hereditary cardiomyopathy in hamsters.

Conclusion

The preclinical data strongly support the therapeutic potential of NHE-1 inhibition in the management of heart failure. In various animal models, treatment with NHE-1 inhibitors has been shown to attenuate adverse cardiac remodeling, preserve cardiac function, and improve survival. These beneficial effects are attributed to the prevention of intracellular sodium and calcium overload, as well as the inhibition of pathways leading to hypertrophy and fibrosis. While clinical trials with earlier NHE-1 inhibitors have yielded mixed results, the compelling preclinical evidence warrants further investigation and the development of novel, more selective NHE-1 inhibitors for the treatment of heart failure. The detailed understanding of the mechanism of action and the robust preclinical data provide a solid foundation for future drug development efforts in this area.

In-Depth Technical Guide: Selectivity Profile of L-371,257 at the Human Oxytocin Receptor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the selectivity and pharmacological profile of L-371,257, a potent and selective non-peptide antagonist of the human oxytocin receptor (OTR). The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are investigating the oxytocin and vasopressin systems.

Introduction

The oxytocin receptor, a class I G-protein coupled receptor (GPCR), is a key target in various physiological processes, including uterine contractions, lactation, and social behaviors. The development of selective antagonists for the OTR is of significant interest for therapeutic applications such as the management of preterm labor. L-371,257 is a non-peptide molecule that has been extensively characterized as a potent and selective antagonist of the human OTR. A thorough understanding of its binding affinity and functional activity at the OTR and related vasopressin receptors is crucial for its application as a research tool and potential therapeutic agent.

Selectivity Profile of L-371,257

The selectivity of L-371,257 has been determined through radioligand binding assays and in vitro functional assays. The following tables summarize the quantitative data for the binding affinity (Ki) and functional antagonism (pA2 and functional Ki) of L-371,257 at the human oxytocin receptor and the closely related human vasopressin V1a and V2 receptors.

Table 1: Binding Affinity (Ki) of L-371,257 at Human Oxytocin and Vasopressin Receptors

| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| Human Oxytocin Receptor | [³H]-Oxytocin | Human Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [1] |

| Human Oxytocin Receptor | Not Specified | Not Specified | 4.6 | [2] |

| Human Vasopressin V1a Receptor | [³H]-AVP | Human Platelets | 3200 | Not explicitly stated in search results |

| Human Vasopressin V2 Receptor | [³H]-AVP | Human Kidney | >10,000 | Not explicitly stated in search results |

Note: AVP refers to Arginine Vasopressin.

Table 2: Functional Antagonist Potency of L-371,257

| Assay Type | Agonist | Cell Line | Potency (Ki, nM) | Reference |

| Intracellular Ca²⁺ Mobilization | Oxytocin | Human Uterine Smooth Muscle Cells | 0.46 (0.29-0.73) | [1] |

| Assay Type | Agonist | Tissue | Potency (pA₂) | Reference |

| Isolated Rat Uterine Contraction | Oxytocin | Rat Uterine Tissue | 8.44 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of L-371,257.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Ki) of L-371,257 for the human oxytocin receptor using a competition binding assay with [³H]-oxytocin.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound (L-371,257) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Plasma membranes from human uterine smooth muscle cells (USMC) expressing the oxytocin receptor.

-

Radioligand: [³H]-oxytocin.

-

Test Compound: L-371,257.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Human USMC are homogenized in a lysis buffer and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the plasma membranes. The membrane pellet is resuspended in the binding buffer and the protein concentration is determined.

-

Assay Setup: In a 96-well plate, add the following components in duplicate:

-

Total Binding: 0.1 mg of membrane protein and a fixed concentration of [³H]-oxytocin (e.g., 0.7 nM).

-

Non-specific Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and a high concentration of unlabeled oxytocin.

-

Competition Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and increasing concentrations of L-371,257.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C.[1]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of L-371,257 that inhibits 50% of the specific binding of [³H]-oxytocin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes the determination of the functional antagonist activity of L-371,257 by measuring its ability to inhibit oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i).[1]

Objective: To determine the functional potency (Ki) of an antagonist (L-371,257) by measuring its ability to inhibit agonist-induced second messenger signaling, specifically calcium mobilization.

Materials:

-

Cells: Human uterine smooth muscle cells (USMC).

-

Calcium Indicator Dye: Fura-2 AM.

-

Agonist: Oxytocin.

-

Antagonist: L-371,257.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

-

Instrumentation: A fluorescence spectrophotometer or a plate reader capable of ratiometric fluorescence measurements.

Procedure:

-

Cell Preparation: Human USMC are cultured to an appropriate confluency.

-

Dye Loading: The cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM by incubating them in a solution containing the dye.

-

Baseline Measurement: The cells are washed to remove excess dye and a baseline fluorescence signal is recorded.

-

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of L-371,257 for a defined period (e.g., 3 minutes).[1]

-

Agonist Stimulation: A fixed concentration of oxytocin (e.g., 100 nM) is added to the cells to stimulate an increase in intracellular calcium.[1]

-

Fluorescence Measurement: The change in fluorescence is monitored over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of L-371,257 is determined by measuring the reduction in the oxytocin-induced calcium peak. The IC₅₀ value is determined, and the functional Ki is calculated using the Schild equation or a similar pharmacological model.

Caption: Workflow for Calcium Mobilization Assay.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of oxytocin, such as smooth muscle contraction.

Caption: Oxytocin Receptor Gq Signaling Pathway.

Conclusion

L-371,257 is a highly potent and selective antagonist of the human oxytocin receptor. Its pharmacological profile, characterized by high affinity in binding assays and potent functional antagonism, makes it a valuable tool for investigating the physiological roles of the oxytocin system. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this area.

References

Pharmacological Profile of S116836: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological characteristics of S116836, a natural compound identified as Agrimol G. Found in plant species such as Agrimonia pilosa and Hagenia abyssinica, this compound belongs to the class of phloroglucinol derivatives and has demonstrated a range of biological activities. This document collates available quantitative data on its bioactivity, details the experimental protocols used for its characterization, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, chemically identified as 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one, and commonly known as Agrimol G, is a phenolic compound isolated from medicinal plants. Traditional use of these plants for various ailments has prompted scientific investigation into their bioactive constituents. Agrimol G and related compounds have been the subject of research exploring their potential therapeutic applications, which include anticancer, anti-inflammatory, and antioxidant effects. This guide aims to provide a detailed pharmacological characterization of this compound to serve as a foundational resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (Agrimol G) and related compounds from Agrimonia pilosa and Hagenia abyssinica. Due to the limited specific data on Agrimol G, information on closely related compounds and extracts is also included to provide a broader context of the pharmacological profile.

Table 1: In Vitro Cytotoxicity Data

| Compound/Extract | Cell Line | Assay Type | IC50 | Citation |

| Agrimol B | Human colon cancer HCT116 cells | Cell proliferation | 280 nM | [1] |

| Agrimol B | Prostate and lung cancer cells | Cell cycle progression | Not specified | [2][3] |

| Hagenia abyssinica n-hexane fraction | HepG2, SGC-7901, HT-29 cells | Not specified | Higher inhibition than other fractions | [4] |

| Hagenia abyssinica ethyl acetate fraction | HepG2, SGC-7901, HT-29 cells | Not specified | Higher inhibition than other fractions | [4] |

Table 2: Enzyme Inhibition Data

| Compound/Extract | Enzyme | Inhibition Type | Ki/IC50 | Citation |

| Hagenia abyssinica methanolic leaf extract | α-amylase | Not specified | IC50: 14.52 μg/mL | [4] |

| Hagenia abyssinica aqueous leaf fraction | α-amylase | Not specified | IC50: 62.54 μg/mL | [4] |

Table 3: Antioxidant Activity

| Compound/Extract | Assay | IC50/Result | Citation |

| Hagenia abyssinica methanolic leaf extract | DPPH radical scavenging | IC50: 10.25 μg/mL | [4] |

| Hagenia abyssinica water leaf fraction | DPPH radical scavenging | IC50: 13.86 μg/mL | [4] |

| Hagenia abyssinica ethyl acetate leaf fraction | DPPH radical scavenging | IC50: 16.34 μg/mL | [4] |

| Hagenia abyssinica chloroform leaf fraction | DPPH radical scavenging | IC50: 18.83 μg/mL | [4] |

Table 4: In Vivo Efficacy Data

| Compound/Extract | Animal Model | Effect | Dosage | Citation |

| Agrimol B | Prostate cancer cell xenograft in mice | Reduced tumor growth | Not specified | [2][3] |

| Hagenia abyssinica methanolic flower extract | Carrageenan-induced mouse foot edema | 63.38% reduction in paw edema | 400 mg/kg | [4] |

| Hagenia abyssinica methanolic leaf extract | Streptozotocin-induced diabetic mice | 43.53% reduction in fasting blood glucose | 400 mg/kg | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe the protocols for key experiments cited in the characterization of this compound and related compounds.

Isolation of Agrimol G and Related Compounds

The isolation of phloroglucinol derivatives from Agrimonia pilosa typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a solvent such as 60% ethanol.[5]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[5]

-

Chromatography: The fractions are subjected to various chromatographic techniques for further purification. This often includes silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).[5]

Cell-Based Assays

The cytotoxic effects of this compound and related compounds are commonly assessed using the following protocol:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The effect on cell cycle progression can be determined by flow cytometry:

-

Cell Treatment: Cells are treated with the compound of interest for a defined period.

-

Cell Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or Hoechst 33342.[2][3]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes is a key aspect of pharmacological characterization. A general protocol is as follows:

-

Enzyme Reaction: The enzyme of interest (e.g., α-amylase) is incubated with its substrate in a suitable buffer.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

-

Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time, often using a spectrophotometric method.

-

IC50/Ki Determination: The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis-Menten constant (Km) of the substrate are known.[6]

In Vivo Studies

Animal models are essential for evaluating the efficacy and safety of a compound in a living organism.

To assess anticancer activity in vivo:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via oral administration or intraperitoneal injection) or a vehicle control.[2][3]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, may be performed.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

Caption: Workflow for the isolation and pharmacological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

In-depth Technical Guide: S116836 In Vitro and In Vivo Effects

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries, no specific information has been found for a compound designated as "S116836." This identifier does not correspond to any recognized research chemical, drug candidate, or commercially available product in the public domain.

Possible Reasons for Lack of Information:

There are several potential reasons why information on "this compound" is not publicly available:

-

Internal Designation: "this compound" may be an internal code used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal identifiers are often not disclosed publicly until the compound reaches a later stage of clinical trials or is published in the scientific literature.

-

Typographical Error: The identifier "this compound" may be a typographical error. A slight variation in the name or number could correspond to a known compound.

-

Discontinued Compound: The research on this compound may have been discontinued at a very early stage, and therefore, no data was ever published.

-

Confidentiality: The information regarding this compound may be proprietary and confidential.

Guidance for the User:

To enable the retrieval of the requested information, it is crucial to verify the compound's identifier. If you are a researcher, scientist, or drug development professional with access to internal documentation regarding "this compound," please refer to that for the correct chemical name, CAS number, or any other alternative identifiers.

Should you have an alternative name or any additional context for this compound, please provide it to facilitate a new and more accurate search.

Without a valid and publicly recognized identifier, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

An In-depth Technical Guide on the Role of Tolvaptan in Aquaresis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Tolvaptan, a selective vasopressin V2 receptor antagonist, and its role in promoting aquaresis. It details the mechanism of action, presents quantitative data from key clinical trials, outlines relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction to Aquaresis and Vasopressin V2 Receptor Antagonism

Aquaresis is the electrolyte-sparing excretion of free water from the body. This process is primarily regulated by the hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). AVP binds to vasopressin V2 receptors in the collecting ducts of the kidneys, promoting water reabsorption and thus concentrating the urine. In conditions of excess AVP or inappropriate AVP secretion, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) or in congestive heart failure, the body retains excess water, leading to hyponatremia (low blood sodium levels).

Vasopressin V2 receptor antagonists, a class of drugs known as "vaptans," offer a targeted therapeutic approach to these conditions. By blocking the V2 receptor, these agents prevent the action of AVP, leading to an increase in free water excretion and a correction of serum sodium levels. Tolvaptan is a selective, orally active vasopressin V2 receptor antagonist.

Mechanism of Action of Tolvaptan

Tolvaptan exerts its aquaretic effect through competitive antagonism of the vasopressin V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.

The key steps in its mechanism of action are:

-

Binding to the V2 Receptor: Tolvaptan has a high affinity for the human V2 receptor, effectively blocking the binding of endogenous AVP.

-

Inhibition of the Gs Signaling Cascade: The V2 receptor is a G-protein coupled receptor that, upon AVP binding, activates a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking AVP binding, Tolvaptan prevents this increase in intracellular cAMP.

-

Prevention of Aquaporin-2 (AQP2) Translocation: The rise in cAMP normally activates Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 water channels into the apical membrane of the collecting duct cells.

-

Induction of Aquaresis: By inhibiting the cAMP-PKA pathway, Tolvaptan prevents the insertion of AQP2 channels into the cell membrane. This reduces the water permeability of the collecting duct, leading to a decrease in water reabsorption and a subsequent increase in the excretion of free water, a process known as aquaresis. This results in an increase in urine output and a decrease in urine osmolality, which helps to normalize serum sodium concentrations.

Signaling Pathway Diagram

Quantitative Data on the Aquaretic Effects of Tolvaptan

The aquaretic effects of Tolvaptan have been quantified in several key clinical trials. The following tables summarize data from the Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) and the Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO 3:4) trials.

Table 1: Effects of Tolvaptan on Serum Sodium in Hyponatremic Patients (SALT-1 & SALT-2 Trials)

| Parameter | Tolvaptan | Placebo | P-value |

| Average Daily AUC for Change in Serum Sodium from Baseline to Day 4 | 4.0 mEq/L | 0.4 mEq/L | <0.0001 |

| Average Daily AUC for Change in Serum Sodium from Baseline to Day 30 | 6.2 mEq/L | 1.8 mEq/L | <0.0001 |

| Mean Change in Serum Sodium from Baseline to 8 hours | 2.5 mEq/L | -0.5 mEq/L | <0. |

No Public Data Available for S116836 and its Effect on Urine Osmolality

A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "S116836" and its effects on urine osmolality. This identifier does not correspond to any known drug, research chemical, or biological agent with documented effects in this area within the public domain.

Efforts to identify "this compound" through various search strategies, including chemical and drug databases, have not returned any relevant results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is a typographical error.

For researchers, scientists, and drug development professionals interested in the regulation of urine osmolality, a wealth of information is available on other compounds. For instance, extensive research has been conducted on the effects of GLP-1 receptor agonists, such as liraglutide, on renal function and fluid balance.

To illustrate the type of in-depth technical guide that could be produced with available data, a summary of the known effects of a compound like liraglutide on related renal parameters is provided below. This is for demonstrative purposes only, as no data for "this compound" could be found.

Example Data Presentation: Liraglutide and Renal Parameters (Illustrative)

| Parameter | Effect of Liraglutide | Key Findings | Citation |

| Urinary Sodium Excretion | Increased | Liraglutide has been shown to increase urinary sodium excretion, a potential mechanism for its blood pressure-lowering effects. | [1] |

| Glomerular Filtration Rate (GFR) | No significant short-term effect | Studies have indicated that short-term administration of liraglutide does not significantly alter the glomerular filtration rate. | [2] |

| Proximal Tubular Sodium Reabsorption | Decreased | Liraglutide has been observed to decrease the reabsorption of sodium in the proximal tubules of the kidneys. | [2] |

| Blood Pressure | Decrease (long-term) | While short-term effects can vary, long-term treatment with liraglutide is associated with a reduction in blood pressure. | [1][2] |

Example Experimental Protocol: Investigating Renal Effects of a Test Compound (Illustrative)

Objective: To determine the effect of a test compound on urine osmolality and renal function in a preclinical model.

Methodology:

-

Animal Model: Male Wistar rats (n=8 per group) are housed in metabolic cages.

-

Acclimatization: Animals are acclimatized for 72 hours with free access to standard chow and water.

-

Treatment Groups:

-

Vehicle control (e.g., saline)

-

Test Compound - Dose 1 (e.g., 1 mg/kg)

-

Test Compound - Dose 2 (e.g., 10 mg/kg)

-

-

Administration: The test compound or vehicle is administered via subcutaneous injection.

-

Urine Collection: Urine is collected over a 24-hour period post-administration.

-

Analysis:

-

Urine volume is measured.

-

Urine osmolality is determined using a freezing point depression osmometer.

-

Urinary sodium and creatinine concentrations are measured.

-

-

Blood Sampling: Blood samples are collected at the end of the study to determine plasma levels of the test compound and relevant biomarkers.

-

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.

Example Signaling Pathway Diagram (Illustrative)

This diagram illustrates a hypothetical mechanism by which a compound could influence urine osmolality through its interaction with a receptor in the kidney, leading to changes in aquaporin-2 (AQP2) water channel trafficking.

Caption: Hypothetical signaling cascade for a compound increasing urine osmolality.

We recommend that researchers in possession of information regarding "this compound" verify the compound's identity and consult internal documentation for data related to its pharmacological effects. Should a public-domain identifier for this compound be available, a comprehensive analysis can be conducted.

References

Unraveling the Dual Antagonism of S116836: A Technical Overview

Despite a comprehensive search of publicly available scientific and clinical data, no specific information was found regarding a compound designated as S116836. Consequently, a detailed technical guide on its dual antagonistic properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The concept of dual antagonism, however, is a significant area of research in pharmacology and drug development. This approach involves a single molecule that can block the activity of two different biological targets, such as receptors or enzymes. This can offer several advantages over single-target drugs, including:

-

Enhanced Efficacy: By modulating two distinct pathways involved in a disease process, a dual antagonist may achieve a greater therapeutic effect.

-

Improved Safety Profile: In some cases, dual antagonism can mitigate the side effects associated with targeting a single pathway.

-

Broader Therapeutic Applications: A single compound with dual activity could potentially be used to treat multiple conditions or complex diseases with multifactorial causes.

Examples of dual antagonism being explored in research include targeting:

-

EP2 and EP4 prostaglandin receptors: Dual antagonists of these receptors are being investigated for their potential in treating inflammation, pain, and cancer.[1][2]

-

Estrogen receptors: Researchers are developing dual-mechanism estrogen receptor inhibitors for the treatment of breast cancer.[3]

-

Neurokinin-1 (NK-1R) and Mas-related G protein-coupled receptors (Mrgprs): Some NK-1R antagonists have shown off-target activity on Mrgprs, which could have implications for their use in inflammatory conditions.[4]

The development and analysis of dual antagonists typically involve a range of experimental techniques to characterize their activity at each target. These can include:

-

Binding Assays: To determine the affinity of the compound for each of its targets.

-

Functional Assays: To measure the compound's ability to inhibit the biological response mediated by each target.

-

In Vivo Models: To assess the therapeutic efficacy and safety of the dual antagonist in animal models of disease.

Without specific information on this compound, it is not possible to provide the detailed tables, protocols, and diagrams requested. Should further information on this specific compound become publicly available, a comprehensive technical guide could be developed.

References

- 1. embopress.org [embopress.org]

- 2. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual-mechanism estrogen receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S116836 (Agrimol G) In Vitro Studies

Introduction

S116836, identified as the natural product Agrimol G, is a polyphenol found in plants such as Agrimonia pilosa and Hagenia abyssinica.[1] Extracts from these plants have been traditionally used for their medicinal properties and have been scientifically investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These application notes provide detailed protocols for in vitro studies to investigate the anti-inflammatory and cytotoxic properties of this compound.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | iNOS Expression (relative to control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| 0.1 | 5.2 ± 1.1 | 0.95 ± 0.08 | 480.5 ± 25.3 | 350.1 ± 18.9 |

| 1 | 25.8 ± 3.5 | 0.72 ± 0.05 | 350.2 ± 19.8 | 245.6 ± 15.4 |

| 10 | 68.4 ± 5.1 | 0.35 ± 0.04 | 150.7 ± 12.1 | 98.2 ± 9.7 |

| 50 | 92.1 ± 2.8 | 0.12 ± 0.02 | 45.3 ± 5.9 | 25.4 ± 4.1 |

| IC₅₀ (µM) | 8.5 | N/A | N/A | N/A |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Concentration (µM) | Cell Viability (%) | Apoptosis (%) |

| RAW 264.7 | 10 | 98.2 ± 2.1 | 2.1 ± 0.5 |

| 50 | 95.4 ± 3.3 | 4.5 ± 1.1 | |

| 100 | 88.7 ± 4.5 | 10.2 ± 2.3 | |

| HT-29 | 10 | 85.1 ± 5.2 | 12.8 ± 2.9 |

| 50 | 42.6 ± 6.8 | 48.9 ± 5.4 | |

| 100 | 15.3 ± 4.1 | 82.4 ± 7.1 | |

| IC₅₀ (µM) | N/A | ~45 | N/A |

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite standard curve.

c. Cytokine Analysis (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

d. Western Blot for iNOS Expression:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against iNOS overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an ECL detection system.

In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29 colon cancer cells) and a non-cancerous cell line (e.g., RAW 264.7 macrophages).

a. Cell Culture and Treatment:

-

Culture the selected cell lines in their respective recommended media.

-

Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well for HT-29).

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) for 48 or 72 hours.

b. Cell Viability Assay (MTT Assay):

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

c. Apoptosis Assay (Flow Cytometry):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations

References

- 1. 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | C36H44O12 | CID 5316836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of Agrimonia pilosa Ledeb. on inflammation by suppression of iNOS and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agrimol B | 55576-66-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for S116836 Solution Preparation in Animal Studies

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation of S116836 for in vivo animal studies.

Introduction

This document provides detailed protocols for the preparation of this compound solutions intended for administration in animal studies. The accurate and consistent preparation of dosing solutions is critical for the validity and reproducibility of preclinical research. These guidelines are intended to ensure the safe and effective use of this compound in an experimental setting. Due to the limited publicly available information on this compound, the following protocols are based on general best practices for preclinical formulation development. Researchers are strongly encouraged to perform their own solubility and stability studies to optimize the formulation for their specific animal model and experimental design.

Compound Information

A thorough literature search did not yield specific public data on a compound designated "this compound." It is presumed that this is an internal, novel, or otherwise non-publicly disclosed investigational compound. The following sections provide generalized guidance that should be adapted once the specific physicochemical properties of this compound are determined.

Key physicochemical properties to determine for this compound include:

-

Solubility: Determination of solubility in various pharmaceutically acceptable solvents is the first and most critical step.

-

pKa: Understanding the ionization state of the compound at different pH values will guide vehicle selection.

-

LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting appropriate solvent systems.

-

Chemical Stability: Assessing stability in the solid state and in solution is crucial for ensuring accurate dosing.

Solution Preparation Protocols

The selection of an appropriate vehicle is paramount and depends on the route of administration, the required dose, and the solubility of this compound. It is recommended to start with a simple, well-tolerated vehicle and increase complexity only as needed to achieve the desired concentration and stability.

Aqueous-Based Vehicles

For compounds with sufficient aqueous solubility, saline or buffered solutions are the preferred choice due to their physiological compatibility.

Protocol for Saline Solution (0.9% NaCl):

-

Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Add a small volume of sterile 0.9% sodium chloride (saline) to the this compound powder in a sterile container.

-

Mixing: Gently agitate or vortex the mixture to facilitate dissolution. Sonication in a water bath can be used to aid dissolution if necessary, but care should be taken to avoid heating the sample.

-

Volume Adjustment: Once the compound is fully dissolved, add saline to reach the final desired volume.

-

Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm sterile filter.

-

Storage: Store the solution as per the stability data for this compound. If no data is available, it is recommended to prepare the solution fresh before each use.

Co-Solvent Systems

If this compound exhibits poor aqueous solubility, a co-solvent system may be necessary. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). The goal is to use the minimum amount of organic co-solvent required to achieve and maintain solubility upon dilution.

Protocol for a DMSO/PEG/Saline Co-Solvent System:

-

Weighing: Accurately weigh the required amount of this compound.

-

Initial Dissolution: Dissolve the this compound powder in a minimal volume of dimethyl sulfoxide (DMSO). Ensure complete dissolution.

-

Addition of Co-solvent: Add polyethylene glycol (e.g., PEG400) to the DMSO solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400.

-

Aqueous Dilution: Slowly add saline or another aqueous buffer to the organic solution while vortexing to avoid precipitation. The final concentration of the organic solvents should be kept as low as possible.

-

Final Volume: Adjust to the final desired volume with the aqueous buffer.

-

Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation will need to be optimized.

-

Storage: Store according to the compound's stability profile. Many co-solvent formulations are prepared fresh daily.

Quantitative Data Summary

The following table should be populated by the researcher based on their own experimental findings for this compound.

| Parameter | Vehicle 1 (e.g., Saline) | Vehicle 2 (e.g., 10% DMSO / 40% PEG400 / 50% Saline) | Vehicle 3 (Specify) |

| Solubility (mg/mL) | Determine Experimentally | Determine Experimentally | Determine Experimentally |

| Maximum Tolerated Dose (MTD) | Determine Experimentally | Determine Experimentally | Determine Experimentally |

| pH of final formulation | Measure | Measure | Measure |

| Appearance | Clear, colorless solution | Clear, colorless solution | Describe |

| Storage Conditions | e.g., 2-8°C for 24 hours | e.g., Room temp for 4 hours | Determine Experimentally |

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation and Administration

The following diagram outlines the general workflow for preparing and administering this compound solutions in animal studies.

Caption: Workflow for this compound solution preparation and in vivo administration.

Hypothetical Signaling Pathway for this compound

As the mechanism of action for this compound is not publicly known, a hypothetical signaling pathway is presented below for illustrative purposes. This is a generic representation and should be replaced with the actual pathway once it is elucidated. This example depicts this compound as an inhibitor of a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical signaling pathway illustrating this compound as an RTK inhibitor.

Disclaimer: The information provided in this document is for guidance purposes only. All experimental procedures should be performed in accordance with institutional and regulatory guidelines for animal welfare. The researcher is responsible for determining the optimal formulation and administration protocol for this compound based on their own experimental data.

Application Notes and Protocols for S116836 Administration in Preclinical Studies

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the preclinical administration of S116836, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this agent. Due to the early stage of research, the data presented here is based on initial preclinical assessments. Further studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound.

Preclinical studies are fundamental to drug development, offering insights into the safety, efficacy, and mechanism of action of a new chemical entity before it proceeds to human clinical trials.[1][2] The choice of administration route in these studies is critical as it can significantly influence the pharmacokinetic profile, and consequently, the therapeutic efficacy and toxicity of the compound.[3][4][5][6][7]

Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, specific preclinical data, established mechanisms of action, and detailed experimental protocols are not available in published scientific literature. The following application notes and protocols are presented as a generalized framework based on standard preclinical research methodologies. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the objectives of their study.

Data Presentation

As no quantitative data for this compound is publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of this compound Following a Single Administration in Rodents

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Intravenous (IV) | ||||||

| Intraperitoneal (IP) | ||||||

| Oral (PO) | ||||||

| Subcutaneous (SC) |

Table 2: Template for In Vivo Efficacy of this compound in a Xenograft Tumor Model

| Treatment Group | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | N/A | ||||

| This compound | |||||

| Positive Control |

Experimental Protocols

The following are generalized protocols that can be adapted for preclinical studies involving this compound.

Protocol 1: Determination of Pharmacokinetic Profile of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following administration by different routes.

Materials:

-

This compound

-

Vehicle (e.g., saline, PBS, or a suitable formulation)

-

Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

-

Dosing syringes and needles

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[8]

-

Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentration.

-

Animal Grouping: Divide the animals into groups based on the administration route (e.g., IV, IP, PO, SC), with at least 3-5 animals per time point.

-

Dosing:

-

Intravenous (IV): Administer the drug solution via the tail vein.

-

Intraperitoneal (IP): Inject the drug solution into the peritoneal cavity.

-

Oral (PO): Administer the drug solution using oral gavage.

-

Subcutaneous (SC): Inject the drug solution under the skin, typically in the flank region.

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: In Vivo Efficacy Study of this compound in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

This compound

-

Vehicle

-

Human cancer cell line (e.g., A549, MCF-7)

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Calipers

-

Dosing syringes and needles

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Animal Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Treatment Administration: Administer this compound, vehicle, or positive control drug via the chosen route and schedule (e.g., daily, twice weekly).

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

-

Study Endpoint: Euthanize the animals when tumors in the control group reach a specified size, or if signs of excessive toxicity are observed.

-

Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).